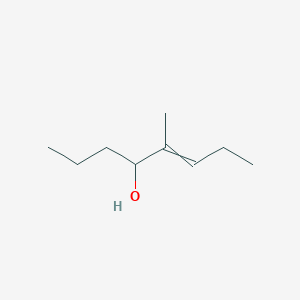![molecular formula C34H48Si B12553216 Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane CAS No. 150096-47-2](/img/structure/B12553216.png)
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s structure includes two indenyl groups attached to a silicon atom, which is further bonded to two methyl groups. This configuration imparts specific chemical characteristics that make it valuable in different fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane typically involves the reaction of 2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl lithium with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated silanes.
Applications De Recherche Scientifique
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organosilicon compounds.
Biology: In the study of silicon-based life forms and their metabolic pathways.
Medicine: Potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in various chemical reactions. The indenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylbis(indenyl)silane
- Dimethylbis(phenyl)silane
- Dimethylbis(naphthyl)silane
Uniqueness
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is unique due to the presence of the 2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl groups, which provide specific steric and electronic properties. These properties make it more reactive and selective in certain chemical reactions compared to its similar counterparts.
Propriétés
Numéro CAS |
150096-47-2 |
|---|---|
Formule moléculaire |
C34H48Si |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
dimethyl-bis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane |
InChI |
InChI=1S/C34H48Si/c1-19(2)25-15-27(21(5)6)29-13-23(9)33(31(29)17-25)35(11,12)34-24(10)14-30-28(22(7)8)16-26(20(3)4)18-32(30)34/h13-22,33-34H,1-12H3 |
Clé InChI |
KGDCHNBUAFRQKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=C(C=C4C(C)C)C(C)C)C)C=C(C=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


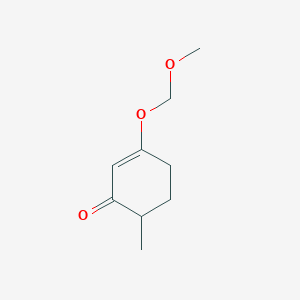
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
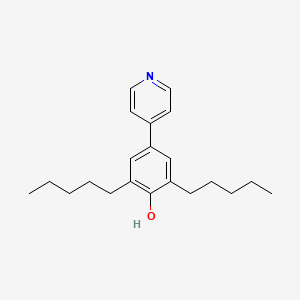
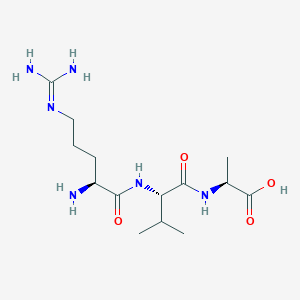
acetamido}benzoic acid](/img/structure/B12553164.png)
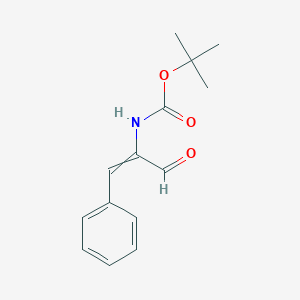

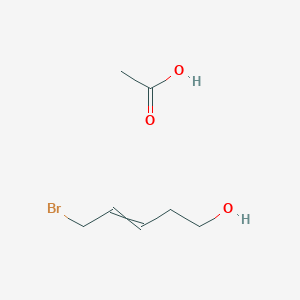

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)
